Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, an ethyl ester group, and an aminoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: Starting with a cyclohexanone derivative, the cyclohexane ring is formed through a series of reduction and cyclization reactions.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions using ethanol and an acid catalyst.
Attachment of the Aminoaniline Moiety: The aminoaniline group is attached through nucleophilic substitution reactions, where an aniline derivative reacts with an appropriate electrophile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the aminoaniline moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminooxazole-4-carboxylate: Shares a similar ester group but differs in the ring structure and functional groups.
Cyclohexane-1,3-dione derivatives: Similar cyclohexane ring structure but different substituents.
Uniqueness
Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-17(21)13-9-7-12(8-10-13)11-16(20)19-15-6-4-3-5-14(15)18/h3-6,12-13H,2,7-11,18H2,1H3,(H,19,20) |
InChI Key |
MBPILCIPEQDXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CC(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
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